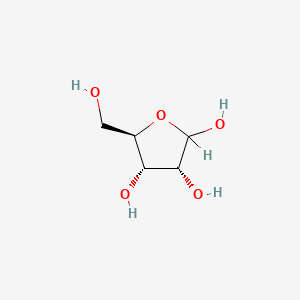
D-ribofuranose
Overview
Description
D-ribofuranose: is a naturally occurring pentose sugar that plays a crucial role in the biochemistry of living organisms. It is a five-carbon sugar with the molecular formula C₅H₁₀O₅ and is a key component of ribonucleic acid (RNA). In its furanose form, D-ribose adopts a five-membered ring structure, which is essential for the formation of nucleotides and nucleosides. These nucleotides are the building blocks of RNA, which is vital for genetic information storage, transmission, and expression .
Mechanism of Action
Target of Action
D-Ribofuranose, also known as ribofuranose, primarily targets several enzymes. These include Hypoxanthine-guanine phosphoribosyltransferase, Orotate phosphoribosyltransferase, Uridine-cytidine kinase-like 1, Adenine phosphoribosyltransferase, and Anthranilate phosphoribosyltransferase . These enzymes play crucial roles in various biochemical processes, including the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .
Mode of Action
This compound interacts with its targets by participating in the transfer of the phosphoribosyl group of 5-phosphorylribose-1-pyrophosphate (PRPP) to anthranilate, yielding N-(5’-phosphoribosyl)-anthranilate (PRA) . This interaction is essential for the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a key role in the Pentose Phosphate Pathway, Pyrimidine Metabolism, and Purine Metabolism . These pathways are essential for the production of nucleotides and energy in the form of ATP.
Pharmacokinetics
It’s known that this compound can be phosphorylated to form 5-phosphoribosyl 1-pyrophosphate (prpp), a key molecule in the biosynthesis of nucleotides .
Result of Action
The action of this compound results in the production of key substances for the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . These nucleotides are essential for the synthesis of RNA and DNA, playing a crucial role in encoding, transmitting, and expressing genetic information in living organisms .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, a study showed that a steady temperature gradient may steer an open isomerisation network into a non-equilibrium steady state where furanose is boosted beyond the limits set by equilibrium thermodynamics . This suggests that environmental conditions can significantly impact the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
D-Ribofuranose interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it forms part of the structure of ribonucleosides, which are involved in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules .
Cellular Effects
This compound influences cell function in several ways. As a component of ribonucleosides, it is responsible for encoding, transmitting, and expressing genetic information in living organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been synthesized and studied in terms of their conformational preferences .
Metabolic Pathways
This compound is involved in several metabolic pathways. For example, it can be converted to ribose-5-phosphate, which can then enter into the pentose phosphate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-ribofuranose can be synthesized through various chemical methods. One common approach involves the use of unprotected ribose and nucleobases, which avoids the need to prepare intermediates and simplifies the process . Another method involves the synthesis of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose using inosine as an initial raw material .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using specific strains of bacteria or yeast. This biotechnological approach is preferred due to its efficiency and cost-effectiveness. The fermentation process is followed by purification steps to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: D-ribofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biochemical pathways.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate to form ribonic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride to produce ribitol.
Substitution: Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the ribose molecule.
Major Products Formed:
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Halogenated ribose derivatives
Scientific Research Applications
Chemistry: D-ribofuranose is used as an intermediate in the synthesis of more complex ribose derivatives. It is also involved in the study of glycosidation reactions, which are of interest to organic chemists .
Biology: In biological systems, this compound is a component of nucleotides and nucleosides, which are essential for the formation of RNA. It plays a critical role in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules .
Medicine: this compound and its derivatives are explored in medicine for their potential as anticancer, antibacterial, and antiviral agents. For example, ribonucleosides with proven activity against RNA viruses are being tested for their efficacy against SARS-CoV-2 .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and as a precursor for the synthesis of other important biochemical compounds.
Comparison with Similar Compounds
Deoxyribose: A structural analog of D-ribofuranose, deoxyribose is a component of DNA and lacks one oxygen atom compared to ribose.
Xylose: A pentose sugar similar to ribose, xylose is found in the hemicellulose of plant cell walls.
Uniqueness: this compound is unique due to its role in the formation of RNA, which is essential for genetic information processing in all living organisms. Its ability to form stable furanose rings and participate in various biochemical reactions makes it a critical component of cellular metabolism and genetic regulation.
Properties
IUPAC Name |
(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-SOOFDHNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317333 | |
| Record name | D-Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
613-83-2 | |
| Record name | D-Ribofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ribofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 °C | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-ribofuranose?
A1: this compound has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.
Q2: What spectroscopic data is available to characterize this compound?
A2: Various spectroscopic techniques are employed to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides valuable insights into the structure and conformation of ribofuranose, particularly the arrangement of atoms and the orientation of the hydroxyl groups. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in ribofuranose, such as the hydroxyl and ether groups. [, , ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of ribofuranose and its derivatives. [, ]
Q3: What is the significance of the circular hydrogen bond networks on the surface of beta-ribofuranose in aqueous solution?
A3: Ab initio molecular dynamics simulations have revealed that the circular hydrogen bond networks, involving two ribofuranose oxygens and three water molecules, are influenced by the orientation of the hydroxymethyl group. These networks, found near the ring oxygen, exhibit both homodromic and antidromic arrangements, highlighting the role of electronic properties and polarization effects in their formation. []
Q4: How does this compound perform under various conditions?
A4: this compound exhibits stability under a range of conditions, but its reactivity can be influenced by factors like pH, temperature, and the presence of specific reagents.
Q5: Are there any specific material compatibility considerations for this compound?
A5: The compatibility of this compound with other materials depends on the specific application and reaction conditions. Researchers should consider potential side reactions or degradation products.
Q6: What are some key intermediates and synthetic routes for preparing this compound derivatives?
A6: Several synthetic routes have been developed for this compound derivatives:
- Starting from D-ribose: This approach often involves protection and deprotection steps to selectively modify the hydroxyl groups. Common protecting groups include acetyl, benzoyl, and isopropylidene groups. [, , , , ]
- Utilizing D-ribonolactone derivatives: Lactone derivatives, like D-ribonic-γ-lactone, provide another starting point for synthesizing modified ribofuranose derivatives. These reactions may involve Grignard reagents or other organometallic compounds. [, ]
- Employing enzymatic methods: Enzymatic hydrolysis offers a regioselective approach for deacetylating ribofuranose derivatives, allowing access to specific isomers and facilitating further modifications. []
Q7: What are some examples of modified ribofuranose derivatives and their applications?
A7: Modified ribofuranose derivatives have diverse applications:
- Fluorinated derivatives: Fluorinated ribofuranose analogues, like 1′-deoxy-1′-(2,4,6-trifluorophenyl)-ß-D-ribofuranose and 1′-deoxy-1′-(2,4,5-trifluorophenyl)-ß-D-ribofuranose, have been synthesized and incorporated into RNA oligonucleotides for structural investigations. These modifications allow for studying base stacking, base pairing, and hydrogen bonding in RNA. [, ]
- C-aryl glycosides: The synthesis of C-aryl glycosides, like 1-deoxy-1-phenyl-β-D-ribofuranose, has allowed for incorporating hydrophobic base analogs into RNA. These modifications help study the effects of hydrophobicity on RNA structure and function, particularly in the context of hammerhead ribozymes. []
- Branched ribofuranose derivatives: Nucleosides containing branched ribose structures, like 2′-C-difluoromethylribonucleosides, show promise as therapeutic agents. These compounds can be incorporated into oligonucleotides using enzymatic methods, potentially leading to modified RNA with altered stability and biological activity. []
Q8: How do structural modifications of this compound influence its biological activity?
A8: Modifications to the ribofuranose structure can significantly impact the biological activity of its derivatives:
- Base modifications: Replacing the natural nucleobases in ribonucleosides with modified analogs can significantly alter binding affinity to target proteins and influence biological activity. For example, replacing adenine in adenophostin A with imidazole or purine affects its activity as an agonist for 1D-myo-inositol 1,4,5-trisphosphate receptors. []
- Sugar modifications: Changes to the sugar moiety, like fluorination or the introduction of bulky substituents, can affect the conformation, stability, and interactions of ribofuranose derivatives with enzymes or receptors. [, , ]
Q9: Have any specific biological activities been reported for this compound derivatives?
A9: Research has identified several biological activities associated with this compound derivatives:
- Antiviral activity: Some modified ribofuranose derivatives, particularly those containing sulfated acetamido groups, have shown promising antiviral activity against HIV. [] Additionally, quinolone ribonucleosides with modifications at the C-3 position have been synthesized and are under investigation for their potential antiviral activity against HSV-1 and HIV-1. []
- Anticancer activity: The synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a crucial intermediate for the anticancer drug Capecitabine, highlights the potential of modified ribofuranose derivatives in developing chemotherapeutic agents. [, ]
- Anti-inflammatory and analgesic activities: Derivatives of 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose have demonstrated promising analgesic and anti-inflammatory effects in animal models. These findings suggest potential applications for modified ribofuranose derivatives in treating pain and inflammation. []
Q10: What is the significance of this compound in the context of the T1 side chain of Salmonella lipopolysaccharide?
A10: Isotope labeling studies have provided insights into the biosynthesis of this compound residues in the T1 side chains of Salmonella lipopolysaccharide. These studies suggest that the this compound residues are likely synthesized through conventional metabolic pathways involving the hexose monophosphate shunt and transketolase-transaldolase reactions, rather than through a direct conversion from aldohexoses. []
Q11: How is computational chemistry being used to study this compound and its derivatives?
A11: Computational chemistry plays a vital role in understanding the properties and behavior of this compound:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


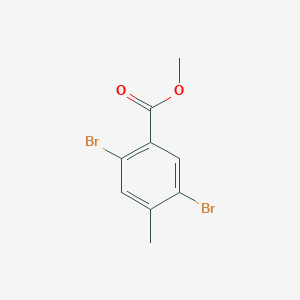


![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1630314.png)

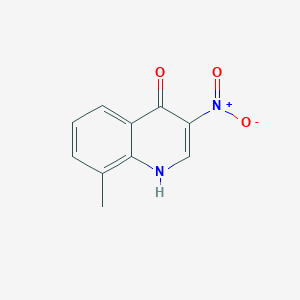
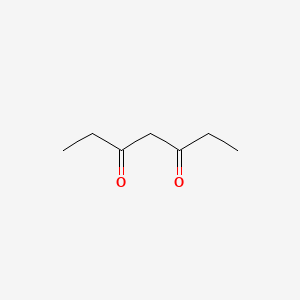
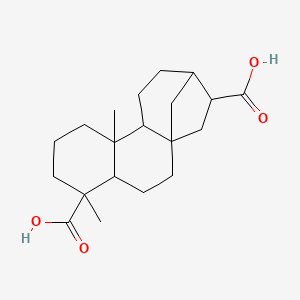
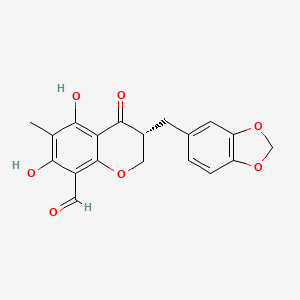
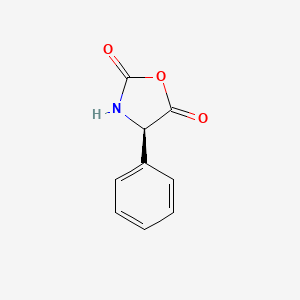
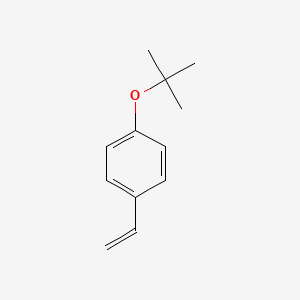


![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B1630333.png)
